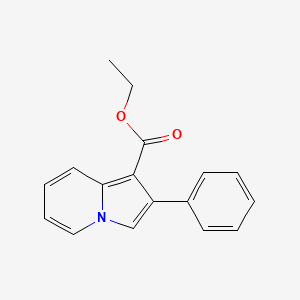

Ethyl 2-phenylindolizine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-phenylindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)16-14(13-8-4-3-5-9-13)12-18-11-7-6-10-15(16)18/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZCVNIUMATMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Phenylindolizine 1 Carboxylate and Analogues

Classical and Established Synthetic Approaches

The foundational methods for synthesizing indolizines have been well-documented and are broadly classified into cycloadditions, condensation reactions, and cycloisomerizations. chim.it These strategies often begin with readily available pyridine (B92270) or pyrrole-based substrates. chim.it

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and versatile methods for the synthesis of functionalized indolizines is the 1,3-dipolar cycloaddition reaction. chim.itjbclinpharm.org This approach typically involves the reaction of a pyridinium (B92312) ylide, serving as the 1,3-dipole, with a suitable dipolarophile, such as an alkyne or an alkene, to form a five-membered ring fused to the pyridine core. wikipedia.org

The reaction between pyridinium ylides and dipolarophiles is a cornerstone of indolizine (B1195054) synthesis, particularly for derivatives with acceptor groups at the C1 and/or C3 positions. rsc.org The pyridinium ylide is typically generated in situ from a corresponding N-substituted pyridinium salt by treatment with a base. nih.govnih.gov The stability of the ylide is often enhanced by an electron-withdrawing group on the ylidic carbon. nih.govresearchgate.net

This methodology has been successfully employed to synthesize a variety of indolizine-1-carboxylates. For instance, the reaction of N-phenacylpyridinium salts with dipolarophiles is a common route due to the stabilizing effect of the benzoyl group on the resulting ylide. researchgate.net The cycloaddition can be performed with various alkynes and alkenes. When alkynes are used as dipolarophiles, the reaction directly yields the aromatic indolizine ring system after cycloaddition. rsc.orgnih.gov In contrast, when alkenes are used, the initially formed dihydroindolizine intermediate requires a subsequent oxidation step to achieve aromatization. rsc.orgnih.gov

The efficiency of the cycloaddition is influenced by the nature of the substituents on both the pyridinium ylide and the dipolarophile. nih.gov Generally, the highest yields are achieved when both reactants possess strong electron-withdrawing groups. bohrium.com This electronic matching allows the reaction to proceed under mild conditions, sometimes even in aqueous buffers at room temperature. nih.govbohrium.com

A specific example leading to the target compound involves the reaction of a pyridinium salt with an appropriate alkyne. The reaction between 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide and various substituted alkynes in the presence of potassium carbonate provides an efficient route to novel indolizine derivatives. researchgate.net

Table 1: Examples of Pyridinium Ylide-Mediated Cycloadditions for Indolizine Synthesis

| Pyridinium Salt Precursor | Dipolarophile | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| N-phenacylpyridinium bromide | Ethyl propiolate | K₂CO₃, DMF | Ethyl 2-phenylindolizine-1-carboxylate | jbclinpharm.org |

| Pyridinium salt with ester/amide group | Propiolic ester or amide | Various bases, RT, aq. buffer | Functionalized Indolizine | nih.gov |

| Quaternary pyridinium salts | 1-Chloro-2-nitrostyrenes | Base | Substituted Indolizine | nih.gov |

The mechanism of the 1,3-dipolar cycloaddition for indolizine synthesis begins with the formation of the key intermediate, the pyridinium ylide. This is achieved by the deprotonation of the α-carbon of an N-substituted pyridinium salt using a base. The resulting ylide is a 1,3-dipole, a species with positive and negative charges delocalized over three atoms. rsc.org

The cycloaddition itself is a [3+2] annulation process. nih.gov The reaction is generally considered to be a concerted pericyclic reaction, proceeding through a six-electron transition state, as described by Huisgen. wikipedia.org However, depending on the substituents and reaction conditions, a two-step mechanism involving a zwitterionic intermediate may also be operative. bohrium.com The presence of strong electron-withdrawing groups on both the ylide and the dipolarophile can favor a stepwise pathway. bohrium.com

Following the initial cycloaddition of the pyridinium ylide to an alkyne, a dihydroindolizine intermediate is formed. This intermediate then undergoes a spontaneous 1,4-elimination of hydrogen (or is oxidized by air) to yield the stable, aromatic indolizine ring system. nih.gov If an alkene is used as the dipolarophile, the resulting tetrahydroindolizine requires an external oxidant to be converted to the final aromatic product. rsc.org The regioselectivity of the reaction, which determines the substitution pattern on the final indolizine, is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. wikipedia.org

Condensation Reactions

Condensation reactions represent another major classical route to the indolizine nucleus. jbclinpharm.org These methods typically involve the reaction of a pyridine derivative, such as 2-alkylpyridine or ethyl 2-pyridylacetate (B8455688), with a suitable carbonyl compound or its equivalent.

A notable example is the synthesis of alkyl and aryl indolizine-1-carboxylates from the reaction of α-halogenoketones with ethyl 2-pyridylacetate. jbclinpharm.org When phenacyl bromide is treated with ethyl 2-pyridylacetate, instead of forming the expected quaternary salt, the reaction yields ethyl 2-phenylindolizine (B189232) directly. jbclinpharm.org It is proposed that a portion of the ethyl 2-pyridylacetate acts as a base, facilitating the removal of hydrogen bromide and promoting the subsequent intramolecular cyclization and dehydration to form the aromatic indolizine. jbclinpharm.org This approach provides a direct entry to the target compound and its analogues.

Table 2: Condensation Approach to this compound

| Pyridine Derivative | Carbonyl Component | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 2-pyridylacetate | Phenacyl bromide (α-halogenoketone) | Self-catalyzed | Ethyl 2-phenylindolizine | jbclinpharm.org |

Cycloisomerization Transformations

Cycloisomerization reactions provide an atom-economical pathway to the indolizine scaffold. chim.it These transformations often involve the metal-catalyzed intramolecular cyclization of suitably functionalized pyridine derivatives. For instance, the cyclization of 2-alkynylpyridines or 2-pyridine alkynyl carbinols, often catalyzed by transition metals like gold or copper, has emerged as a significant method for indolizine synthesis. rsc.orgnih.gov

One developed strategy involves an Au-catalyzed reaction that proceeds via an alkyne-vinylidene isomerization followed by a 1,2-migration of a silyl, stannyl, or germyl (B1233479) group to afford C-2 functionalized indolizines in good to excellent yields. rsc.org These products can then be used in further cross-coupling reactions to introduce a variety of substituents at the 2-position. rsc.org

Scholtz Reactions for Indolizine Scaffold Formation

The Scholtz reaction, first reported in 1912, is one of the earliest and most classical methods for synthesizing the parent indolizine ring. jbclinpharm.orgresearchhub.com The original synthesis involved the high-temperature treatment of 2-methylpyridine (B31789) (α-picoline) with acetic anhydride. jbclinpharm.orgrsc.org The initially formed product, termed "picolide," was later identified as 1,3-diacetylindolizine after reinvestigation by Chichibabin. jbclinpharm.org

While historically significant, the Scholtz reaction has been largely superseded by more modern and versatile methods like the 1,3-dipolar cycloaddition. rsc.org The harsh conditions (high temperatures) and limited scope for introducing diverse substitution patterns are significant drawbacks. jbclinpharm.orgrsc.org Nevertheless, it remains a fundamental reaction in the history of indolizine chemistry and demonstrates the feasibility of constructing the bicyclic system from simple 2-alkylpyridines. rsc.orgrsc.org

Metal-Catalyzed Synthetic Strategies

Transition metal catalysis provides a versatile platform for the synthesis of complex heterocyclic compounds like indolizines. Both palladium and copper catalysts have been extensively employed in the development of novel synthetic routes that often involve annulation, coupling, and cycloisomerization reactions. These methods allow for the modular construction of the indolizine scaffold from readily available starting materials.

Palladium catalysts are particularly effective in promoting a variety of transformations leading to the formation of indolizine rings. These reactions often proceed through the formation of key intermediates such as acylpalladium species or through cascade processes involving C-H activation and cyclization.

Palladium-catalyzed annulation and coupling reactions represent a robust strategy for the synthesis of polysubstituted indolizines. These reactions can involve the coupling of multiple components in a single pot, providing a convergent and atom-economical approach.

One notable example is the multicomponent synthesis of indolizines from 2-bromopyridines, imines, and alkynes, which is driven by carbon monoxide. organic-chemistry.orgrsc.org In this process, a palladium catalyst facilitates the carbonylative formation of a reactive mesoionic pyridine-based 1,3-dipole. This intermediate then undergoes a spontaneous cycloaddition with an alkyne to furnish the indolizine core. organic-chemistry.orgrsc.org This method allows for the systematic variation of substituents on the indolizine ring by simply changing the starting materials. rsc.org

Another efficient approach involves the palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. This reaction provides a direct route to 1,3-disubstituted indolizines. The proposed mechanism suggests the formation of an allenyl pyridine intermediate via a palladium-catalyzed coupling reaction, which then undergoes cyclization to yield the final product. rsc.org

The versatility of palladium catalysis is further demonstrated in the synthesis of 2-aroyl indolizines through a carbonylative cyclization/arylation cascade. This transformation utilizes readily available propargyl pyridines and iodoarenes under a carbon monoxide atmosphere. organic-chemistry.org The reaction is initiated by the formation of an aroyl palladium species, which then triggers a 5-endo-dig cyclization of the 2-propargylpyridine. organic-chemistry.org

Table 1: Examples of Pd-Catalyzed Annulation/Coupling Reactions for Indolizine Synthesis

| 2-Bromopyridine Derivative | Imine | Alkyne | Product | Yield (%) | Reference |

| 2-Bromopyridine | N-Benzylidene-aniline | Dimethyl acetylenedicarboxylate (B1228247) | Dimethyl 2-phenyl-1,3-indolizinedicarboxylate | 76 | organic-chemistry.orgrsc.org |

| 2-Bromopyridine | N-(4-Methoxybenzylidene)aniline | Ethyl 3-phenyl-2-propynoate | Ethyl 1-(4-methoxyphenyl)-2,3-diphenylindolizine-1-carboxylate | 72 | organic-chemistry.orgrsc.org |

A significant advancement in indolizine synthesis is the palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. acs.orgorganic-chemistry.org This method provides a straightforward and efficient pathway to polysubstituted indolizines. A key factor in controlling the regioselectivity of this reaction is the choice of the phosphine (B1218219) ligand. acs.orgorganic-chemistry.org The use of specific ligands directs the reaction towards the desired isomer.

The reaction is believed to proceed through the formation of a (σ-allenyl)palladium(II) intermediate, which then undergoes an intramolecular nucleophilic attack by the pyridine nitrogen, followed by subsequent steps to afford the indolizine ring. acs.org This methodology tolerates a range of functional groups on both the pyridine and propargyl carbonate starting materials.

Table 2: Regioselective Annulation of Pyridine-2-ylacetonitrile Derivatives

| Pyridine-2-ylacetonitrile Derivative | Propargyl Carbonate | Ligand | Product | Yield (%) | Reference |

| 2-(Pyridin-2-yl)acetonitrile | Methyl (2-propynyl) carbonate | DPEphos | Ethyl 2-methylindolizine-1-carboxylate | 61 | acs.org |

| 2-(4-Methylpyridin-2-yl)acetonitrile | Ethyl (2-butynyl) carbonate | Xantphos | Ethyl 2,7-dimethylindolizine-1-carboxylate | 58 | acs.org |

The reaction of propargylic pyridines with aroyl chlorides in the presence of a palladium catalyst offers a direct route to 2-aroylindolizine derivatives. This transformation proceeds via a 5-endo-dig cyclization initiated by an in situ formed acylpalladium species. The reaction is notable for its efficiency and the ability to introduce an aroyl group at the C-2 position of the indolizine core, a functionality that can be challenging to install through other methods. organic-chemistry.org

The proposed mechanism involves the oxidative addition of the aroyl chloride to the Pd(0) catalyst to form an acylpalladium(II) complex. This complex then coordinates to the alkyne moiety of the propargylic pyridine, leading to an intramolecular carbopalladation. Subsequent reductive elimination regenerates the Pd(0) catalyst and furnishes the 2-aroylindolizine product.

Table 3: Pd-Catalyzed Synthesis of 2-Aroyl Indolizines

| Propargylic Pyridine | Aroyl Chloride | Product | Yield (%) | Reference |

| 2-(2-Propyn-1-yl)pyridine | Benzoyl chloride | 2-Benzoylindolizine | 85 | organic-chemistry.org |

| 2-(1-Phenyl-2-propyn-1-yl)pyridine | 4-Methylbenzoyl chloride | 1-Phenyl-2-(4-methylbenzoyl)indolizine | 78 | organic-chemistry.org |

Copper catalysts have also proven to be highly effective in the synthesis of indolizine derivatives. Copper-catalyzed reactions often proceed under mild conditions and exhibit excellent functional group tolerance. These methods typically involve cycloisomerization or coupling-cyclization cascades.

A general and efficient method for the synthesis of fused N-heterocycles, including indolizines, is the copper-assisted cycloisomerization of alkynyl imines. organic-chemistry.org This reaction provides a powerful tool for the construction of the indolizine skeleton from readily accessible starting materials. The process is catalyzed by simple copper salts, such as CuI or CuCl. organic-chemistry.org

The proposed mechanism for this transformation involves an initial base-induced propargyl-allenyl isomerization of the alkynyl imine. The resulting allene (B1206475) then coordinates to the copper catalyst, which facilitates an intramolecular nucleophilic attack of the imine nitrogen onto the allene, leading to the cyclized product. organic-chemistry.org This methodology has been successfully applied to the synthesis of various indolizine derivatives with good to excellent yields.

Table 4: Cu-Assisted Cycloisomerization of Alkynyl Imines for Indolizine Synthesis

| Alkynyl Imine | Catalyst | Product | Yield (%) | Reference |

| N-(1-(Pyridin-2-yl)prop-2-yn-1-ylidene)aniline | CuI | 2-Phenylindolizine | 88 | organic-chemistry.org |

| N-(1-(Pyridin-2-yl)but-2-yn-1-ylidene)benzylamine | CuCl | 3-Methyl-2-phenylindolizine | 91 | organic-chemistry.org |

Copper-Catalyzed Reactions

Copper-Catalyzed Bromination and Subsequent Reactions

A notable method for the functionalization of the indolizine core is through a copper-catalyzed dehydrogenative bromination. A one-pot, three-component cascade reaction has been developed for the synthesis of 1-bromoindolizines, starting from pyridine, an α-acylmethylbromide, and maleic anhydride. This process is catalyzed by copper(II) chloride with oxygen serving as the terminal oxidant. The reaction proceeds through a sequence of steps: 1,3-dipolar cycloaddition of the in situ generated pyridinium ylide with maleic anhydride, followed by oxidative decarboxylation of the initial cycloadduct, and finally, a dehydrogenative bromination of the resulting 1-unsubstituted indolizine. This transition-metal-catalyzed direct dehydrogenative bromination at the C-1 position of the indolizine ring is a significant advancement. The resulting 1-bromoindolizines are versatile intermediates that can be further transformed into other 1-substituted indolizines, such as 1-arylindolizines, through subsequent reactions.

The proposed mechanism for the final bromination step involves the formation of an indolizine radical cation, which is then trapped by a bromide anion, rather than a direct electrophilic bromination with molecular bromine. This method has been shown to be effective for 3- and 4-substituted pyridines, yielding a single regioisomer in the case of 3-substituted pyridines. However, attempts to use 2-substituted pyridines in this reaction were unsuccessful. Quinoline and isoquinoline (B145761) were also found to be suitable substrates for this transformation.

Key Features of Copper-Catalyzed Bromination:

| Feature | Description |

| Catalyst | Copper(II) chloride (CuCl₂) |

| Reactants | Pyridine, α-acylmethylbromide, maleic anhydride |

| Key Steps | 1,3-dipolar cycloaddition, oxidative decarboxylation, dehydrogenative bromination |

| Position of Bromination | C-1 of the indolizine ring |

| Substrate Scope | Effective for 3- and 4-substituted pyridines, quinoline, and isoquinoline |

Copper-Catalyzed Asymmetric Propargylation

Copper catalysis has also been successfully employed in the asymmetric propargylation of indolizines, providing a method to introduce a terminal alkyne group onto the heterocyclic core. researchgate.netpkusz.edu.cn This reaction is significant as the terminal alkyne can be further modified, for example, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net The process involves the reaction of an indolizine with a propargylic electrophile in the presence of a copper catalyst. researchgate.net

The regioselectivity of the propargylation depends on the substitution pattern of the starting indolizine. For 2-substituted indolizines, the reaction occurs preferentially at the C3-position, which is the more nucleophilic site. researchgate.net If the C3-position is blocked, as in 2,3-disubstituted indolizines, the propargylation takes place at the C1-position. researchgate.netpkusz.edu.cn This method delivers the propargylation products through a stereoconvergent pathway. researchgate.netpkusz.edu.cn Comparative studies have shown that the indolizine core is more nucleophilic and thus more reactive than N-methylindole under these conditions. researchgate.net

Regioselectivity in Copper-Catalyzed Asymmetric Propargylation:

| Indolizine Substrate | Position of Propargylation |

| 2-Substituted | C3 |

| 2,3-Disubstituted | C1 |

Gold-Catalyzed Multicomponent Coupling/Cycloisomerization

Gold catalysts have proven to be highly effective in the synthesis of substituted indolizines through multicomponent reactions. A gold(III)-catalyzed multicomponent coupling/cycloisomerization reaction of heteroaryl aldehydes, amines, and alkynes provides a rapid and atom-economical route to aminoindolizines. berkeley.eduresearchgate.net This methodology can be performed under solvent-free conditions or in water, highlighting its environmental advantages. berkeley.eduresearchgate.net

The proposed mechanism involves the gold-catalyzed formation of a propargylamine (B41283) intermediate from the aldehyde, amine, and alkyne. researchgate.net The nitrogen atom of the heteroaryl aldehyde then acts as an internal nucleophile, attacking the gold-activated alkyne in a 5-endo-dig cycloisomerization step to form the indolizine ring. researchgate.netresearchgate.net A key advantage of this method is its high catalytic efficiency and the ability to use enantiomerically enriched amino acid derivatives as the amine component without loss of enantiomeric purity. berkeley.eduresearchgate.net

Samarium-Catalyzed C(sp³)-H Bond Activation

A novel approach to indolizine synthesis involves the use of samarium(III) catalysis to achieve C(sp³)–H bond activation. nih.govnih.govdntb.gov.ua This method facilitates the C–C and C–N bond coupling between 2-alkylazaarenes and propargylic alcohols to form the indolizine scaffold. nih.govnih.govdntb.gov.ua The reaction proceeds under mild, solvent-free conditions, with water being the only byproduct, making it an environmentally friendly process. nih.gov

Samarium(III) triflate (Sm(OTf)₃) has been identified as the optimal catalyst, providing high yields in relatively short reaction times. nih.gov The reaction demonstrates a broad substrate scope and is compatible with various functional groups, including halogens, cyano, and ester groups, which allows for further synthetic transformations of the resulting indolizine products. dntb.gov.ua While the reaction is successful with a range of substrates, certain starting materials like propargylic ethers and alkyl-substituted propargylic alcohols did not yield the desired products. nih.gov The proposed mechanism is thought to involve Sm(III) intermediates that attack propargylic or allenyl cations, leading to cyclization and the formation of the indolizine ring. nih.gov

Optimization of Samarium-Catalyzed Indolizine Synthesis:

| Catalyst | Yield (%) | Time (h) |

| Sm(OTf)₃ | 90 | 6 |

| Other catalysts | Lower yields | - |

Rhodium-Catalyzed Alkenylation and Olefination

Rhodium catalysis offers a pathway for the functionalization of indolizines, particularly through allylation reactions that serve as a surrogate for direct alkenylation. A rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been developed for the highly regio- and enantioselective synthesis of 3-allylindolizines. This method employs a tert-butyl-substituted chiral bisoxazolinephosphine ligand to achieve high yields and excellent enantioselectivity.

Iridium-Catalyzed Asymmetric Allylic Substitution

Iridium catalysis provides a powerful tool for the enantioselective synthesis of chiral indolizine derivatives. A direct asymmetric allylic substitution (AAS) reaction of indolizine derivatives with allylic alcohols has been developed. dntb.gov.ua This reaction is facilitated by a combination of a chiral iridium complex and a Lewis acid under mild conditions. dntb.gov.ua This protocol is distinguished by the use of readily available starting materials, its broad substrate scope, and the high yields and excellent enantioselectivities achieved. dntb.gov.ua The method allows for the efficient and scalable stereoselective synthesis of various chiral allylated indolizines. dntb.gov.ua

Iridium-catalyzed asymmetric allylic substitution reactions generally favor the formation of branched products when using simple monosubstituted allylic acetates and carbonates. nih.gov A wide range of nucleophiles can be employed in these reactions, including stabilized carbanions and amines. nih.gov The use of phosphorus amidites as ligands is common, leading to high regioselectivities and enantiomeric excesses. nih.gov

Radical-Induced Synthetic Approaches

Radical-induced synthetic strategies have emerged as an effective means for the construction of the indolizine ring system. These approaches are valued for their efficiency in forming heterocyclic structures and constructing C-C or C-X bonds with high atom and step economy. These methods often involve radical species or radical intermediates as key players in the cyclization and cross-coupling reactions that lead to the formation of indolizines and their derivatives. A review of this area highlights various synthetic strategies classified by the building blocks used for constructing the indolizine ring and the type of radical trigger employed for derivatization.

Radical Cyclization and Cross-Coupling Reactions

Radical-induced synthetic approaches have gained considerable attention for the construction of indolizine rings due to their efficiency in forming C-C and C-X bonds, high atom economy, and procedural simplicity. researchgate.netrsc.org These methods often involve the generation of radical species that undergo intramolecular cyclization to form the core indolizine structure, followed by cross-coupling reactions to introduce further functionalization.

One notable strategy involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.orgresearchgate.net This approach provides a direct route to structurally diverse, substituted indolizines. rsc.org The reaction proceeds through the formation of a radical intermediate which then cyclizes to form the bicyclic indolizine system. researchgate.net

Atom-transfer radical cyclization (ATRC) is another powerful technique used in the synthesis of nitrogen-containing heterocycles. nih.gov In a typical ATRC process, a radical is generated from the homolytic cleavage of a carbon-halogen bond. This radical then undergoes cyclization, and the resulting radical intermediate is trapped, often by a halogen atom transfer, to yield the cyclized product. nih.gov For instance, the copper-catalyzed radical cyclization of N-allyl-haloamines has been successfully employed to synthesize substituted pyrrolidines, a reaction type that demonstrates the potential of ATRC for constructing five-membered nitrogen-containing rings, a key feature of the indolizine scaffold. nih.gov

The following table summarizes representative examples of radical cyclization reactions for the synthesis of indolizine analogues.

Photoredox Catalysis in Indolizine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, enabling chemical transformations via single-electron transfer (SET) processes that are often difficult to achieve through traditional methods. nih.gov This methodology is particularly effective for generating radical species under mild conditions, which can then participate in cascade reactions to construct complex molecular architectures. nih.govresearchgate.net

In the context of indolizine synthesis, photoredox catalysis can be utilized to initiate radical cascade processes. For example, a visible-light-induced thiyl radical coupling with ortho-substituted arylisocyanides, followed by intramolecular cyclization and aromatization, has been described for the synthesis of 2-sulfenylindoles. nih.gov This type of radical cascade highlights the potential of photoredox catalysis for constructing heterocyclic systems related to indolizine. The key to these reactions is the generation of highly reactive radical intermediates from stable precursors using a photocatalyst, such as [Ru(bpy)3]2+, upon irradiation with visible light. scilit.com

A notable advantage of this approach is the ability to perform reactions at room temperature, often without the need for strong oxidants or reductants. scilit.com Furthermore, some visible-light-mediated syntheses of polycyclic indolizine heterocycles have been developed that operate without an external photocatalyst. scilit.com In these cases, it is suggested that the indolizine products themselves may play a role in mediating and accelerating their own formation. scilit.com

Green Chemistry and Sustainable Synthetic Techniques

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable synthetic methodologies in organic chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions can lead to reduced environmental impact, lower costs, and simplified purification procedures. Mechanochemical synthesis and certain microwave-assisted reactions are prominent examples of techniques that can be performed under solvent-free or near solvent-free conditions. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool for accelerating organic reactions. omicsonline.org Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and improved purity. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds. nih.govorganic-chemistry.org For instance, the synthesis of 2-substituted indoles from substituted anilines and 2-bromoacetophenone (B140003) has been achieved in high yields and short reaction times under microwave irradiation without the need for a catalyst. researchgate.net Similarly, functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been efficiently synthesized via a palladium-catalyzed intramolecular oxidative coupling under microwave conditions. mdpi.com

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation in chemical synthesis, also known as sonochemistry, offers several advantages, including enhanced reaction rates, improved yields, and milder reaction conditions. nih.govnih.gov Ultrasound promotes the formation and collapse of cavitation bubbles in the reaction medium, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. nih.gov

This technique has been applied to radical cascade reactions for the synthesis of functionalized indolines. nih.govresearchgate.net For example, a rapid synthesis of indolines from 2-(((N-aryl)amino)methyl)acrylates and formamides has been achieved under ultrasonic irradiation in the presence of an inexpensive and green catalyst (FeSO4·7H2O). nih.gov The application of ultrasound can also facilitate the synthesis of various heterocyclic compounds, such as isoindolin-1-one (B1195906) derivatives, in high yields and short reaction times. nih.govtiu.edu.iq

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. rsc.org This solvent-free technique is a highly efficient and environmentally friendly alternative to traditional solution-phase synthesis. rsc.org One-pot, multi-step mechanochemical syntheses have been developed, which further reduce waste by avoiding the isolation and purification of intermediates. rsc.org Recently, the mechanochemical synthesis of 1,2-diketoindolizine derivatives from indolizines and epoxides using piezoelectric materials has been reported, demonstrating the applicability of this technique to the functionalization of the indolizine core.

Biocatalytic Approaches in Indolizine Construction

The burgeoning field of biocatalysis offers a promising avenue for the synthesis of indolizine derivatives, aligning with the principles of green chemistry by utilizing enzymes or whole-cell systems to catalyze chemical transformations. These methods often operate under mild reaction conditions, such as aqueous media and ambient temperatures, and can afford high selectivity, thereby reducing the environmental impact associated with traditional synthetic routes. Research in this area has explored the use of various biocatalysts, including plant tissues, microbial cells, and isolated enzymes, for the construction of the indolizine scaffold.

One notable approach involves a one-pot, multi-component reaction to synthesize bis-indolizine compounds using whole-cell plant biocatalysts. researchgate.net In this method, a dipyridinium heterocyclic compound, a reactive halogenated derivative, and an activated alkyne are reacted in the presence of plant tissues. researchgate.net A variety of local plants have been screened for their catalytic activity, with horseradish root (Armoracia rusticana) emerging as a particularly effective biocatalyst. researchgate.net The enzymatic activity is attributed to the presence of oxidoreductases, such as peroxidases and polyphenol oxidases, within the plant cells. researchgate.net This biocatalytic strategy has been shown to produce bis-indolizine compounds in moderate to excellent yields, in some cases surpassing those of conventional synthetic methods. researchgate.net

The scope of whole-cell biocatalysis for indolizine synthesis extends to microbial systems as well. Strains of the yeast Yarrowia lipolytica have been successfully employed as biocatalysts in a similar one-pot reaction to produce bis-indolizines. mdpi.com This method benefits from the metabolic machinery of the yeast cells, which facilitates the cycloaddition reactions necessary for the formation of the indolizine ring system. mdpi.com The use of Yarrowia lipolytica has resulted in good to excellent yields of the target bis-indolizine products. mdpi.com

In addition to whole-cell systems, isolated enzymes have also been utilized for the synthesis of indolizine analogues. Specifically, lipases A and B from Candida antarctica (CAL-A and CAL-B) have been shown to catalyze the one-pot synthesis of bis-indolizines from 4,4′-bipyridine, halide derivatives, and ethyl propiolate. nih.gov The enzymatic reaction demonstrates higher yields compared to the non-catalyzed reaction, with CAL-A exhibiting superior catalytic activity for the cycloaddition. nih.gov The efficiency of this lipase-catalyzed synthesis can be further enhanced through the application of ultrasound irradiation, which leads to the formation of pure indolizines in good yields and significantly reduced reaction times. nih.govnih.gov

The following table summarizes the key aspects of these biocatalytic approaches to the synthesis of indolizine analogues.

| Biocatalyst | Indolizine Analogue | Starting Materials | Reaction Conditions | Yield (%) |

| Whole-cell plant biocatalysts (e.g., Armoracia rusticana) | Bis-indolizine compounds | Dipyridinium compound, halogenated derivative, activated alkyne | Aqueous buffer, room temperature | 45-85 |

| Whole-cell Yarrowia lipolytica | Bis-indolizines | 4,4′-bipyridine, α-bromo-carbonyl reagents, activated alkynes | Buffer solution, room temperature | 47-77 |

| Candida antarctica Lipase A (CAL-A) | Bis-indolizine compounds | 4,4′-bipyridine, halide derivatives, ethyl propiolate | Aqueous buffer, 40°C | Good |

| Candida antarctica Lipase B (CAL-B) | Bis-indolizine compounds | 4,4′-bipyridine, halide derivatives, ethyl propiolate | Aqueous buffer, 40°C | Moderate |

These examples highlight the potential of biocatalysis as a sustainable and efficient strategy for the construction of the indolizine core and its derivatives. Further research in this area could lead to the development of novel biocatalytic routes for the synthesis of a wider range of functionalized indolizines, including this compound.

Spectroscopic and Structural Characterization Methodologies for Ethyl 2 Phenylindolizine 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial relationships of atoms can be determined.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. For Ethyl 2-phenylindolizine-1-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the indolizine (B1195054) core, the phenyl substituent, and the ethyl ester group. The aromatic region would display a complex series of multiplets for the protons on the fused pyridine (B92270) and pyrrole (B145914) rings of the indolizine system, as well as the protons of the phenyl group. The ethyl group would be characterized by a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | 1.1 - 1.4 | Triplet |

| Ethyl -CH₂- | 4.1 - 4.4 | Quartet |

| Indolizine & Phenyl H | 6.8 - 8.3 | Multiplet |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would feature a signal for the carbonyl carbon of the ester group, typically in the downfield region (around 160-170 ppm). The aromatic carbons of both the indolizine and phenyl rings would appear in the approximate range of 110-150 ppm. The methylene and methyl carbons of the ethyl group would be observed at higher field strengths.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -C H₃ | ~14 |

| Ethyl -C H₂- | ~60 |

| Aromatic/Indolizine Carbons | 110 - 150 |

| Carbonyl C =O | 160 - 170 |

Two-Dimensional NMR Techniques (COSY, HETCOR)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are utilized. Correlation Spectroscopy (COSY) is a homonuclear technique that shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule, such as the protons within the ethyl group and adjacent protons on the aromatic rings. weebly.comomicsonline.orgblogspot.com

Heteronuclear Correlation (HETCOR) or similar experiments like HSQC (Heteronuclear Single Quantum Coherence) are used to determine one-bond correlations between protons and the carbon atoms they are directly attached to. weebly.comomicsonline.orgblogspot.com This is crucial for assigning the signals of the indolizine and phenyl ring systems, matching each carbon to its corresponding proton.

Analysis of Chemical Shifts and Coupling Constants

The precise chemical shifts (δ) of the NMR signals are indicative of the local electronic environment of each nucleus. Electron-withdrawing groups, such as the carboxylate and the aromatic rings, tend to shift signals to a lower field (higher ppm value). The spin-spin coupling constants (J), measured in Hertz (Hz), provide valuable information about the dihedral angles between adjacent protons, which can help in determining the conformation and stereochemistry of the molecule. Analysis of the coupling patterns in the aromatic region is key to confirming the substitution pattern on the indolizine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group of the ester, typically appearing in the range of 1685–1725 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ester group.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1685 - 1725 | Strong |

| C-H (Aromatic) | ~3000 - 3100 | Medium |

| C-H (Aliphatic) | ~2850 - 3000 | Medium |

| C-O (Ester) | ~1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₅NO₂), the molecular weight is 265.31 g/mol . bldpharm.com In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 265. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule, as weaker bonds tend to break, forming characteristic fragment ions. For instance, loss of the ethoxy group (-OCH₂CH₃) from the ester is a common fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS analysis provides definitive confirmation of its elemental composition.

Utilizing Electron Ionization (EI) techniques, the experimentally determined mass is compared against the theoretical mass calculated from its molecular formula, C₁₇H₁₅NO₂. The close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound.

| Analysis | Parameter | Value |

|---|---|---|

| HRMS (EI) | Calculated Mass [M]⁺ for C₁₇H₁₅NO₂ | 265.1103 |

| Found Mass [M]⁺ | 265.1110 |

Liquid Chromatography–Mass Spectrometry (LC–MS)

Liquid Chromatography–Mass Spectrometry (LC–MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is routinely used to determine the purity of a sample and to confirm the molecular weight of the target compound. In the analysis of indolizine derivatives, LC-MS is frequently employed to monitor the progress of reactions and to characterize the final products. The technique typically provides the mass-to-charge ratio of the protonated molecule ([M+H]⁺), which for this compound (with a molecular weight of 265.31 g/mol ) would be expected at approximately m/z 266.

X-ray Crystallography for Solid-State Structure Determination

The analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, have been determined with high precision. This data is fundamental to understanding the packing of the molecules in the crystal and the intermolecular interactions that may be present.

| Parameter | Value |

|---|---|

| CCDC Deposition No. | 2093125 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.626(3) |

| b (Å) | 7.5503(15) |

| c (Å) | 13.731(3) |

| α (°) | 90 |

| β (°) | 107.97(3) |

| γ (°) | 90 |

| Volume (ų) | 1341.3(5) |

| Z | 4 |

Elemental Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique provides an empirical validation of the compound's purity and its molecular formula. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₁₇H₁₅NO₂. A close agreement between the "found" and "calculated" values is a key indicator of the sample's purity and correct elemental composition.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 76.96 | N/A |

| Hydrogen (H) | 5.70 | N/A |

| Nitrogen (N) | 5.28 | N/A |

Note: While elemental analysis is a standard characterization method for such compounds, specific experimental "Found" values for this compound were not available in the public literature reviewed.

Computational Chemistry and Theoretical Studies of Ethyl 2 Phenylindolizine 1 Carboxylate and Indolizine Systems

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to computational chemistry, providing a detailed description of the electronic structure of molecules. Methods like Density Functional Theory (DFT) are routinely used to determine optimized geometries, vibrational frequencies, and electronic properties of indolizine (B1195054) derivatives. ijrar.org These calculations are crucial for understanding the intrinsic properties of molecules like Ethyl 2-phenylindolizine-1-carboxylate.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical hardness, and electrical transport properties. nih.govresearchgate.net

| Parameter | Description | Significance for Indolizine Systems |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net It is a key factor in determining molecular electrical transport properties. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, such as vertical excitation energies, which correspond to UV-Vis absorption spectra. researchgate.netrsc.orgresearchgate.net This method allows for the prediction and interpretation of the electronic transitions between different molecular orbitals. ucla.edu

For indolizine derivatives, TD-DFT calculations can elucidate the nature of their electronic absorption features. researchgate.net For example, studies on novel N-methylmaleimides linked with an indolizine ring system used TD-DFT to investigate their structure-color relationship, successfully correlating the calculated maximum absorption wavelengths (λmax) with experimental data. researchgate.net The calculations can identify the specific orbitals involved in a given electronic transition (e.g., HOMO → LUMO). This information is crucial for understanding the photophysical properties of these compounds and for designing new molecules with specific optical characteristics, such as dyes and fluorescent probes. The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional and basis set, and accounting for solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining results that agree well with experimental values in solution. researchgate.netrsc.org

Molecular Docking Studies in Ligand-Receptor Interactions (as a design tool)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net It is an invaluable tool in drug design and discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov

For indolizine-based compounds, molecular docking is employed to explore their potential as therapeutic agents by simulating their interactions with the active sites of various enzymes or receptors. nih.gov For instance, newly synthesized 2-phenylindolizine (B189232) acetamide (B32628) derivatives were subjected to molecular docking to predict their binding modes with Topoisomerase-IV, an important bacterial enzyme, helping to rationalize their observed antibacterial activity. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the indolizine ligand and the amino acid residues of the receptor. nih.gov The results, often expressed as a docking score or binding energy, help in prioritizing compounds for synthesis and experimental testing. This computational pre-screening saves significant time and resources in the drug development process. researchgate.net

| Study Subject | Target Receptor | Key Findings from Docking | Reference |

| 2-Phenylindolizine acetamides | Topoisomerase-IV from S. pneumoniae | Identified key hydrogen bonding interactions with amino acid residues like Asp83 and His74, explaining antibacterial activity. | nih.gov |

| 1,3-Thiazole derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Predicted binding modes and energies, correlating with experimental inhibition data for potential Alzheimer's disease treatment. | academie-sciences.fr |

| Isoflavene-based Mannich bases | 6PL2 (a protein receptor) | Showed π–π interactions and hydrogen bonds, with the best poses having the lowest docking scores and glide energies. | nih.gov |

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformation and the energy landscape of a molecule is crucial as the three-dimensional structure directly influences its physical properties and biological activity. nih.gov

For indolizine systems, computational methods like DFT can be used to calculate the relative energies of different conformers to identify the most stable, lowest-energy structure. researchgate.net This is particularly important for flexible molecules where substituents, like the ethyl carboxylate group in this compound, can adopt various orientations. Stability studies also involve calculating thermochemical parameters such as enthalpy, entropy, and Gibbs free energy to compare the relative stabilities of different isomers or substituted derivatives. researchgate.net A DFT-based investigation into indole (B1671886) isomers demonstrated that indolizine is the most stable system compared to indole and isoindole, based on calculations of Gibbs free energy, enthalpy, bond lengths, and other electronic parameters. researchgate.net Such studies provide a fundamental understanding of the intrinsic stability of the indolizine core, which is essential for its application in materials science and medicinal chemistry.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a powerful lens through which to view chemical reactions, allowing for the detailed elucidation of reaction mechanisms at the molecular level. mit.edu By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction pathway can be constructed. This helps in understanding reaction kinetics and thermodynamics, rationalizing product distributions, and predicting the effects of catalysts or substituents. nih.gov

The synthesis of indolizines and related heterocycles has been a subject of computational investigation. researchgate.net For example, DFT computations have been used to study the mechanism of Cu+-catalyzed synthesis of indoles from N-aryl enaminones. nih.gov Such studies can identify the rate-determining step, clarify the role of the catalyst, and evaluate alternative reaction pathways. nih.gov For the synthesis of this compound, which can be formed through reactions like 1,3-dipolar cycloaddition of pyridinium (B92312) ylides, computational modeling could be used to map out the entire reaction coordinate. acs.orgjbclinpharm.org This would provide insights into the synchronicity of bond formation, the nature of the transition state, and the factors controlling the regioselectivity and stereoselectivity of the cyclization process, thereby guiding the optimization of reaction conditions for improved yields and selectivity. mdpi.com

Structure-Activity Relationship (SAR) Insights from Computational Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational design plays a pivotal role in modern SAR by providing quantitative predictions and qualitative insights that guide the modification of lead compounds to enhance their potency and selectivity. researchgate.netnih.gov

For indolizine derivatives, computational methods are used to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models correlate variations in the chemical structure (represented by molecular descriptors) with changes in biological activity. Descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.govresearchgate.net By analyzing these correlations, researchers can identify which structural features are crucial for activity. For example, in a series of indolizine analogs, computational analysis might reveal that electron-withdrawing groups at a specific position enhance binding to a target receptor, while bulky groups at another position are detrimental. researchgate.net This knowledge, derived from computational design and SAR analysis, allows for the rational, in silico design of new, more effective indolizine-based molecules for specific biological applications, such as anticancer or antimicrobial agents, before committing to their chemical synthesis. nih.govresearchgate.net

Advanced Applications and Functional Materials Derived from Indolizine 1 Carboxylates

Optoelectronic Materials

Indolizine-1-carboxylates and their derivatives are emerging as promising candidates for use in optoelectronic devices due to their favorable electronic and photophysical characteristics. Their rigid, planar structure and strong electron-donating nature make them suitable for incorporation into organic light-emitting diodes and dye-sensitized solar cells.

While research into ethyl 2-phenylindolizine-1-carboxylate for OLEDs is specific, the broader class of nitrogen-containing heterocyclic compounds, including indolizine (B1195054) derivatives, has shown significant potential. For instance, indolocarbazole (ICz), a related fused-ring system, has been a focus in the OLED community. The rigid and fused core of ICz induces a multiresonance effect, which is beneficial for creating efficient thermally activated delayed fluorescence (TADF) emitters. researchgate.net This suggests that the indolizine core, with its inherent electronic properties, could be a valuable building block for designing new OLED materials. Additionally, compounds with strong electron-withdrawing groups, such as phosphine (B1218219) oxides, have been successfully used as host and electron transport materials in high-efficiency phosphorescent OLEDs. rsc.org The combination of an electron-donating indolizine-1-carboxylate scaffold with suitable electron-accepting moieties could lead to the development of novel emitters or host materials for OLED applications.

Indolizine-based compounds have been successfully employed as strong organic donor building blocks in donor-π-bridge-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs). mst.edubohrium.com The planar nitrogen-containing indolizine heterocycle acts as a potent electron donor, a crucial component for efficient organic sensitizers in DSSCs. mst.eduresearchgate.net The electron-donating strength of indolizine-based donors has been shown to be greater than that of more common triarylamines and diarylamines. mst.edubohrium.com

In one study, a series of indolizine-based dyes were synthesized and their performance in DSSCs was evaluated. icrc.ac.ir The dyes, which used a cyanoacrylic acid group as the electron acceptor, demonstrated solar energy to electricity conversion efficiencies ranging from 2.12% to 3.11%. icrc.ac.ir The efficiency was found to be dependent on the nature of the substituent on the donor group, with an amino group leading to the highest conversion efficiency due to its strong electron-donating ability. icrc.ac.ir

Another research effort focused on synthesizing indoline-based organic sensitizers with an n-phenyl substituted iminodibenzyl (B195756) as the electron donor group and cyanoacrylic acid as the acceptor. These dyes achieved conversion efficiencies up to 3.11% under standard AM 1.5 solar conditions. icrc.ac.ir It was noted that the photovoltaic performance could be further improved by extending the π-conjugated length of the dyes. icrc.ac.ir

A comparative study of different indolizine-based dyes in DSSCs revealed that strategic substitutions on the indolizine ring can tune the dye's absorption properties, pushing them further into the visible region compared to reference dyes. bohrium.com One such optimized dye, when used in a DSC device, achieved a power conversion efficiency of 5.4%. bohrium.com

Table 1: Photovoltaic Performance of Indolizine-Based Dyes in DSSCs

| Dye | Donor Group | Conversion Efficiency (%) | Reference |

|---|---|---|---|

| Dye 1 | Methoxy Unit | 2.84 | icrc.ac.ir |

| Dye 2 | Amino Group | 3.11 | icrc.ac.ir |

| Dye 3 | Nitro Unit | 2.12 | icrc.ac.ir |

| AH6 | Indolizine-based | 5.4 | bohrium.com |

Fluorescent Scaffolds and Dyes

The inherent fluorescence of the indolizine core makes it an attractive scaffold for the development of novel fluorescent dyes and probes. nih.gov The photophysical properties of these dyes can be readily modified through chemical synthesis, allowing for the creation of materials with tailored absorption and emission characteristics. nih.govmdpi.com

A key advantage of the indolizine scaffold is the ability to tune its emission properties by introducing different functional groups at various positions on the ring system. nih.govacs.org This allows for the development of fluorophores that span the visible spectrum, from blue to red. nih.govacs.org For example, the pyrido[3,2-b]indolizine scaffold has been rationally designed to create a series of small, rigid, and neutral organic fluorophores with predictable photophysical properties. nih.gov By carefully selecting substituents, the fluorescence colors of these compounds could be fine-tuned across a wide visible range. nih.gov

In another study, novel indolizine-based luminogens exhibiting aggregation-induced emission (AIE) were developed. nih.govnih.gov These compounds demonstrated tunable solid-state emission from cyan (496 nm) to deep red (669 nm) despite their small molecular weights. nih.gov The emission color was modulated by altering the molecular packing through the introduction of different carbonyl functional groups. nih.gov One derivative exhibited a deep-red emission at 669 nm in the solid state, a rare characteristic for such a small organic molecule. nih.gov

Table 2: Tunable Emission of Indolizine-Based Fluorophores

| Scaffold/Derivative | Emission Color Range | Key Feature | Reference |

|---|---|---|---|

| Pyrido[3,2-b]indolizine | Blue to Red | Predictable photophysical properties | nih.gov |

| Indolizine-based AIEgens | Cyan (496 nm) to Deep Red (669 nm) | Aggregation-Induced Emission | nih.gov |

| Phenyl-substituted Indolizine | Cyan (496 nm) and Orange (603 nm) | Tunable aggregation-induced fluorescence | nih.gov |

The sensitivity of the indolizine fluorescence to its chemical environment has been exploited in the development of fluorescent probes and sensors. An indolizine-based fluorescent probe was designed to be responsive to changes in pH. nih.gov This was achieved by incorporating a pH-responsive N,N-dimethylamino group and a carboxylic acid group onto the indolizine scaffold. nih.gov The probe demonstrated a clear fluorescence response to acidic pH, making it suitable for monitoring intracellular H+ in living cells. researchgate.net

Furthermore, fluorescent indolizine-β-cyclodextrin derivatives have been synthesized for the detection of volatile organic compounds (VOCs). mdpi.com The design of such sensors leverages the host-guest chemistry of cyclodextrins to selectively bind VOCs, leading to a change in the fluorescence of the appended indolizine fluorophore. This approach has potential applications in environmental monitoring and healthcare, where the detection of specific VOCs can be indicative of certain conditions. nih.govresearchgate.netiu.edu

The reactivity of the indolizine ring system allows for its covalent attachment to other materials, enabling their specific labeling. A hybrid material was created by covalently functionalizing graphene with indolizine through a 1,3-dipolar cycloaddition reaction. nih.gov The resulting indolizine-functionalized graphene (IMG) sheets were well-dispersed in various organic solvents. nih.gov A significant quenching of the indolizine fluorescence by approximately 93.4% was observed in the IMG sheets, which was attributed to fluorescence resonance energy transfer (FRET) from the indolizine molecules to the graphene sheets. nih.gov This demonstrates the potential of using indolizine derivatives to modify the properties of nanomaterials like graphene. The ability to introduce functional groups, such as carboxylic acids, onto graphene through various chemical methods further expands the possibilities for creating tailored hybrid materials. mdpi.comrsc.orgrsc.org

Ligands for Transition Metal Complexes

The coordination chemistry of indolizine derivatives has revealed their potential as versatile ligands for transition metal complexes. The nitrogen atom in the indolizine ring, along with other potential donor atoms from substituents, can effectively chelate to metal centers, leading to the formation of stable and electronically interesting complexes. While research on the specific compound this compound as a ligand is not extensively detailed in publicly available literature, the broader class of indolizine and its derivatives has been explored in this context.

Polycyclic analogs of indolizine have found application in the synthesis of ligands for transition metal complexes. imaging.org The coordination of such ligands can significantly influence the electronic and catalytic properties of the metal center. For instance, ruthenium(II) complexes featuring chelating N-heterocyclic carbene (NHC) ligands with a hemilabile coordinating N-carboxylatomethyl group have demonstrated efficacy in C-H arylation reactions in water. researchgate.net This highlights the role of the carboxylate group in facilitating catalytic processes.

The synthesis of transition metal complexes with ligands containing carboxylate functionalities is a well-established area of research. nih.gov These complexes are typically characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Table 1: Characterization Techniques for Transition Metal Complexes

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identifies the coordination mode of the carboxylate group (e.g., monodentate, bidentate). |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. |

| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of the complex in solution. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. |

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal center. |

| Cyclic Voltammetry | Investigates the electrochemical properties and redox behavior of the complex. |

This table provides a general overview of techniques used to characterize transition metal complexes with carboxylate-containing ligands.

Ruthenium complexes, in particular, have been studied with various nitrogen-containing heterocyclic ligands. For example, ruthenium(III) complexes with indazole and isoquinoline (B145761) have been synthesized and their interactions with proteins have been investigated. nih.gov Furthermore, ruthenium(II) complexes with pyridazine-3-carboxylic acid have been shown to bind to the metal ion in a bidentate fashion through the pyridazine (B1198779) nitrogen and a carboxylate oxygen. nih.gov These studies underscore the potential for indolizine-1-carboxylate derivatives to form structurally diverse and functionally active transition metal complexes.

Fabric Brighteners

A review on the chemistry of indolizines has noted their use as fabric brightening agents. Fabric brighteners, also known as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs), are chemical compounds that are added to textiles to enhance their appearance of whiteness. sci-hub.se They function by absorbing light in the ultraviolet (UV) region of the spectrum (typically 340-370 nm) and re-emitting it in the blue region of the visible spectrum (typically 420-470 nm) through the process of fluorescence. specialchem.com

This emitted blue light counteracts the natural yellowish tinge of many fabrics, making them appear whiter and brighter to the human eye. sci-hub.se The key characteristic of an effective fabric brightener is strong fluorescence. Indolizine derivatives are known to be highly fluorescent materials, with some exhibiting excellent quantum yields. rsc.org The color of the emitted light from indolizine-based fluorophores can be tuned by modifying their chemical structure, spanning a range from blue to orange-red. mdpi.com

The application of optical brighteners to fabrics can be done during the manufacturing process or by incorporating them into laundry detergents. sci-hub.se For a compound to be an effective fabric brightener, it must not only be fluorescent but also have an affinity for the fabric fibers and be stable under washing and light exposure conditions. While specific research on this compound as a fabric brightener is not widely published, the inherent and tunable fluorescence of the indolizine core makes this class of compounds highly suitable for investigation in this application.

Table 3: Characteristics of Fabric Brighteners

| Characteristic | Description | Potential of Indolizine-1-carboxylates |

| UV Absorption | Strong absorption in the near-UV range. | The aromatic structure of indolizines facilitates UV absorption. |

| Blue Fluorescence | Intense emission in the blue region of the visible spectrum. | The fluorescence of indolizines can be tuned, and blue-emitting derivatives can be synthesized. mdpi.com |

| Substantivity | Affinity for textile fibers (e.g., cotton, polyester). | The chemical structure can be modified to enhance binding to specific fibers. |

| Photostability | Resistance to degradation upon exposure to light. | An important parameter that requires experimental evaluation for specific compounds. |

| Chemical Stability | Stability in detergent formulations and during the washing process. | The stability of the ester and indolizine core would need to be assessed under relevant conditions. |

This table summarizes the essential characteristics for fabric brighteners and the potential of indolizine-1-carboxylates to meet these requirements.

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 2-phenylindolizine-1-carboxylate and its halogenated derivatives?

this compound serves as a precursor for halogenated derivatives. For bromination, N-bromosuccinimide (NBS, 2.0 eq) in dry THF at 0°C yields ethyl 3-bromo-2-phenylindolizine-1-carboxylate (80% yield after column chromatography) . Iodination with N-iodosuccinimide (NIS, 1.2 eq) in acetonitrile at room temperature produces ethyl 3-iodo-2-phenylindolizine-1-carboxylate (88% yield) . Reaction monitoring via TLC and purification using silica gel chromatography (ethyl acetate/cyclohexane gradients) are critical.

Q. How is the structural identity of this compound validated experimentally?

Characterization relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, the ¹H NMR spectrum of the iodinated derivative shows distinct aromatic proton signals (δ 8.27–6.86 ppm) and ethyl ester resonances (δ 4.19, 1.12 ppm), while ¹³C NMR confirms carbonyl (δ 163.98 ppm) and aromatic carbons . HRMS (ESI) matches the calculated [M+H]+ ion (392.0147) .

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound degrades over time, particularly under light, heat, or humidity. Long-term storage requires anhydrous conditions (e.g., desiccators with silica gel) and inert atmospheres (argon/nitrogen). Regular stability testing via HPLC or NMR is recommended to detect decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields for phosphonated derivatives of this compound?

Phosphonylation via the Arbuzov reaction with trimethyl phosphite (20 eq) and iodine (1.0 eq) yields ethyl 3-((dimethoxyphosphoryl)(phenyl)methyl)-2-phenylindolizine-1-carboxylate (40% yield) . Yield discrepancies (e.g., 40% vs. 80% for bromination) may arise from steric hindrance, reagent purity, or competing side reactions. Systematic optimization (e.g., varying equivalents, solvents, or catalysts like Lewis acids) and DFT calculations can identify transition states to improve efficiency .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Structural ambiguities (e.g., bond lengths, torsion angles) require validation using SHELX software (e.g., SHELXL for refinement) . High-resolution X-ray diffraction (≤ 0.8 Å) and twin refinement protocols are essential for resolving disorder in aromatic moieties. Cross-validation with Hirshfeld surface analysis or quantum mechanical calculations (e.g., B3LYP/6-31G*) ensures accuracy .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-deficient indolizine core facilitates Suzuki-Miyaura couplings at the 3-position. For example, brominated derivatives undergo palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Steric and electronic effects of substituents (e.g., electron-withdrawing groups) modulate reactivity, requiring tailored ligand systems (e.g., XPhos for hindered substrates) .

Q. What methodologies enable the detection of decomposition products during catalytic applications?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS or GC-MS identify degradation byproducts like hydrolyzed esters or oxidized indolizines. Mechanistic studies using isotopic labeling (e.g., D₂O for hydrolysis pathways) or radical scavengers (e.g., BHT) clarify degradation pathways .

Methodological Guidelines

- Synthesis : Prioritize anhydrous conditions and inert atmospheres for halogenation/phosphonylation .

- Characterization : Use HRMS for exact mass validation and 2D NMR (COSY, HSQC) for structural elucidation .

- Data Reporting : Follow Beilstein Journal guidelines: include experimental details (solvents, catalysts, yields) in main text; deposit raw spectral data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.